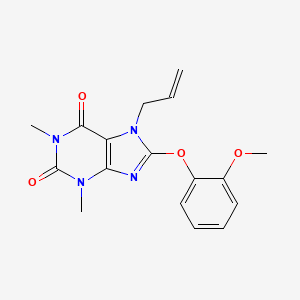![molecular formula C11H17Cl2NO B5158193 [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, also known as JNJ-7925476, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the GPR88 receptor, which is a protein that plays a role in the regulation of dopamine signaling in the brain. In
Mécanisme D'action
The mechanism of action of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves its selective antagonism of the GPR88 receptor. This receptor is predominantly expressed in the striatum of the brain, where it plays a role in the regulation of dopamine signaling. By blocking the activity of this receptor, [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride may modulate dopamine release and improve the symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has a number of biochemical and physiological effects. These include modulation of dopamine release, reduction of locomotor activity, and improvement of cognitive function in animal models. In addition, the compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride for lab experiments is its high selectivity for the GPR88 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride. These include further studies on its therapeutic potential in psychiatric disorders, as well as investigations into its effects on other neurotransmitter systems. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to better understand its safety and efficacy.
Méthodes De Synthèse
The synthesis method of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves the reaction of 3-chloro-4-isopropoxybenzaldehyde with ethylamine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. This synthesis method has been described in detail in a research article by Gao et al. (2013).
Applications De Recherche Scientifique
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the treatment of psychiatric disorders such as schizophrenia and addiction. Studies have shown that GPR88 receptor antagonists, such as [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, may be effective in reducing the symptoms of these disorders.
Propriétés
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12;/h3-4,7-8H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAMXLCDFWHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-isopropoxy-phenyl)-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5158176.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)
